molecular formula C25H17ClN2O2S2 B11975706 (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11975706
M. Wt: 477.0 g/mol
InChI Key: KXXBZJWVSSWPOF-DQRAZIAOSA-N
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Description

The compound “(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzyl derivatives, thiazolidinones, and indole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzyl derivatives with thiazolidinones under acidic or basic conditions.

    Cyclization Reactions: Forming the thiazolidinone ring through intramolecular cyclization.

    Substitution Reactions: Introducing the chlorobenzyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to oxo groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of the benzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific diseases.

Industry

In industrial applications, it may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Indole Derivatives: Molecules containing indole structures.

    Benzyl Derivatives: Compounds with benzyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H17ClN2O2S2

Molecular Weight

477.0 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H17ClN2O2S2/c26-18-12-10-17(11-13-18)14-27-20-9-5-4-8-19(20)21(23(27)29)22-24(30)28(25(31)32-22)15-16-6-2-1-3-7-16/h1-13H,14-15H2/b22-21-

InChI Key

KXXBZJWVSSWPOF-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=S

Origin of Product

United States

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